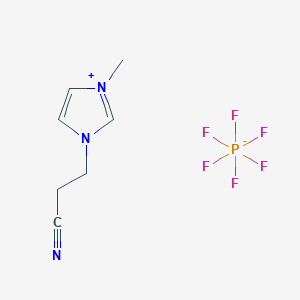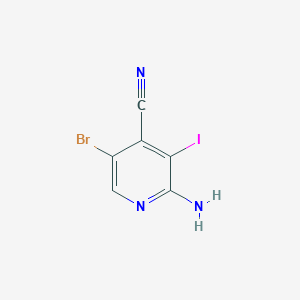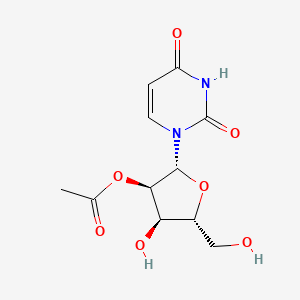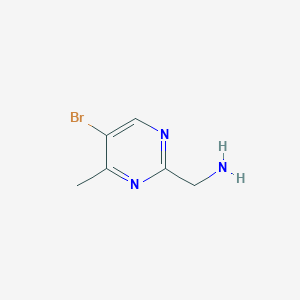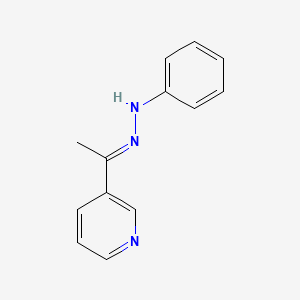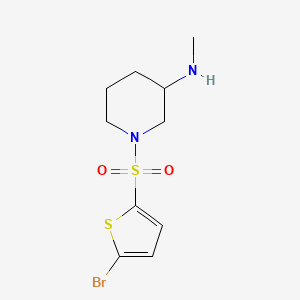
1-((5-Bromothiophen-2-yl)sulfonyl)-N-methylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Bromothiophen-2-yl)sulfonyl)-N-methylpiperidin-3-amine is a complex organic compound that features a brominated thiophene ring, a sulfonyl group, and a piperidine ring substituted with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-N-methylpiperidin-3-amine typically involves multiple steps, starting with the bromination of thiophene. The brominated thiophene is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated bromothiophene with N-methylpiperidin-3-amine under specific reaction conditions, often utilizing catalysts such as palladium or nickel to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions: 1-((5-Bromothiophen-2-yl)sulfonyl)-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or thiourea under basic conditions
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
1-((5-Bromothiophen-2-yl)sulfonyl)-N-methylpiperidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-N-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The bromine atom can participate in halogen bonding, further modulating the compound’s biological activity .
Comparison with Similar Compounds
1-((5-Bromothiophen-2-yl)sulfonyl)piperidine: Lacks the N-methyl group, which can affect its reactivity and biological activity.
1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine: Contains a methoxy group instead of a methylamine group, leading to different chemical and biological properties
Uniqueness: 1-((5-Bromothiophen-2-yl)sulfonyl)-N-methylpiperidin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the N-methyl group can enhance its solubility and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C10H15BrN2O2S2 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C10H15BrN2O2S2/c1-12-8-3-2-6-13(7-8)17(14,15)10-5-4-9(11)16-10/h4-5,8,12H,2-3,6-7H2,1H3 |
InChI Key |
WCOBVWOSCMWKRP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


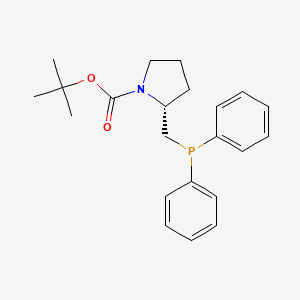
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B15199847.png)
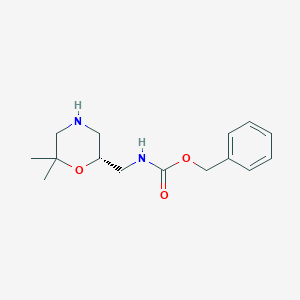
![(4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B15199862.png)
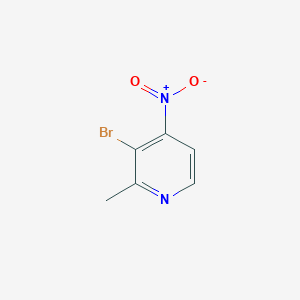
![N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B15199880.png)

![2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15199895.png)

